REACTION_CXSMILES
|
[OH:1][N:2]=[C:3]([C:7](=[O:9])[CH3:8])[C:4]([O-:6])=[O:5].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.[C:29](OCC)(=O)[CH3:30]>>[CH2:10]([O:1][N:2]=[C:3]([C:7](=[O:9])[CH3:8])[C:4]([O:6][CH2:29][CH3:30])=[O:5])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|
|
Name
|
2-hydroxyimino-3-oxobutyrate
|
Quantity
|
47.1 g
|
Type
|
reactant
|
Smiles
|
ON=C(C(=O)[O-])C(C)=O
|
Name
|
|
Quantity
|
61.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
62.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was treated in a similar manner to that of Example A-(1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)ON=C(C(=O)OCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |